Levomilnacipran Hydrochloride

描述

See also: Levomilnacipran (has active moiety).

属性

IUPAC Name |

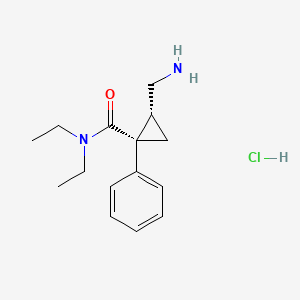

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCDYJFPRPDERF-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026201 | |

| Record name | Levomilnacipran hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175131-60-9 | |

| Record name | Levomilnacipran hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175131609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomilnacipran hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMILNACIPRAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/371U2ZK31U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics of Levomilnacipran Hydrochloride in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran, the more active enantiomer of milnacipran, is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder.[1][2][3] Understanding its pharmacokinetic profile in preclinical models is crucial for predicting its behavior in humans and for guiding further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of levomilnacipran hydrochloride in key preclinical species, primarily rats and monkeys. The information is based on studies utilizing radiolabeled [14C]-levomilnacipran to trace the disposition of the drug and its metabolites.

I. Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of levomilnacipran and its major metabolite, N-desethyl levomilnacipran, in rats and monkeys following oral administration.

Table 1: Pharmacokinetic Parameters of Levomilnacipran in Male Monkeys Following a Single Oral Dose of [14C]-Levomilnacipran (30 mg/kg)

| Parameter | Levomilnacipran | Total Radioactivity | N-desethyl levomilnacipran |

| Cmax (ng/mL) | 5,018 | 7,209 ng Eq/mL | - |

| AUC (h·ng/mL) | 40,058 | 102,522 h·ng Eq/mL | - |

| Half-life (h) | 6.3 | - | 7.9 |

Data sourced from a study in Macaca fascicularis monkeys.[4]

Table 2: Pharmacokinetic Parameters of Levomilnacipran in Male Rats Following a Single Oral Dose of [14C]-Levomilnacipran (50 mg/kg)

| Parameter | Levomilnacipran | Total Radioactivity | N-desethyl levomilnacipran |

| Cmax (ng/mL) | 8,061 | 9,337 ng Eq/mL | - |

| AUC (h·ng/mL) | 16,632 | - | 2,222 |

| Half-life (h) | 2.3 | - | 2.7 |

Data sourced from a study in Sprague Dawley rats.[4]

II. Absorption

Following oral administration, levomilnacipran is well-absorbed. In preclinical studies, this was determined by administering the compound via oral gavage.[4] The time to reach maximum plasma concentration (Tmax) for the extended-release formulation is approximately 6-8 hours in humans, suggesting a prolonged absorption phase which is a desirable characteristic for once-daily dosing.[1][5] While specific Tmax values for the preclinical models were not detailed in the provided search results, the rapid attainment of peak plasma concentrations in rats (elimination half-life of 2.3 hours) suggests prompt absorption.[4]

III. Distribution

Levomilnacipran exhibits wide distribution throughout the body.

Plasma Protein Binding

In vitro studies have demonstrated that levomilnacipran has low plasma protein binding.[4][6]

Table 3: In Vitro Plasma Protein Binding of [14C]-Levomilnacipran

| Species | Protein Binding (%) |

| Human | 22 |

This low level of protein binding reduces the potential for drug-drug interactions related to displacement from plasma proteins.[6]

Blood-to-Plasma Ratio

The distribution of levomilnacipran between blood cells and plasma has also been investigated.

Table 4: Blood-to-Plasma Ratio of Radioactivity in Preclinical Models Following Oral Administration of [14C]-Levomilnacipran

| Species | Time Post-Dose (h) | Blood-to-Plasma Ratio |

| Male Monkeys | 2 | 1.032 |

| 10 | 0.809 | |

| Male Rats | Up to 24 | ~1 (0.80 - 1.34) |

These results indicate that levomilnacipran distributes relatively evenly between plasma and red blood cells.[4]

IV. Metabolism

Levomilnacipran is metabolized in the liver, primarily through cytochrome P450 enzymes, with CYP3A4 being the major contributor.[1][2][3] The primary metabolic pathways are N-desethylation and hydroxylation.[3]

Unchanged levomilnacipran was the major circulating compound in all species studied.[4][7] However, several metabolites have been identified.

In rats , the two major circulating metabolites were N-desethyl levomilnacipran and p-hydroxy levomilnacipran glucuronide, accounting for 14.9% and 12.4% of the plasma levomilnacipran exposure, respectively.[4][6]

In monkeys , the metabolic profile was more similar to humans.[4] The main circulating metabolites included N-desethyl levomilnacipran and its N-carbamoyl glucuronide conjugate, as well as levomilnacipran N-carbamoyl glucuronide.[4]

It is important to note that none of the identified metabolites are considered pharmacologically active.[4][8]

Caption: Metabolic pathway of levomilnacipran.

V. Excretion

The primary route of elimination for levomilnacipran and its metabolites is through the kidneys.[1] Mass balance studies with [14C]-levomilnacipran have quantified the excretion in preclinical models.

Table 5: Excretion of Radioactivity Following a Single Oral Dose of [14C]-Levomilnacipran

| Species | Route | % of Administered Dose | Timeframe (h) |

| Monkeys | Urine & Cage Wash | 86.5 | 120 |

| Feces | ~8 | 120 | |

| Total Recovery | 94.6 | 120 | |

| Rats | Urine & Cage Wash | 70.7 | 72 |

| Feces | 27.5 | 72 | |

| Total Recovery | 98.2 | 72 |

Most of the radioactivity was excreted within the first 48 hours in monkeys.[4][8]

Table 6: Major Compounds Excreted in Urine (% of Administered Dose)

| Compound | Monkeys | Rats |

| Unchanged Levomilnacipran | 35.5 | 40.2 |

| N-desethyl levomilnacipran | 12.4 | 7.9 |

| Levomilnacipran glucuronide | 4.1 | Not detected |

| N-desethyl levomilnacipran glucuronide | 2.3 | Not detected |

| p-hydroxy levomilnacipran glucuronide | - | 4.0 |

These data highlight some species differences in metabolism and excretion, with glucuronide conjugates of levomilnacipran and N-desethyl levomilnacipran being present in monkey urine but not rat urine.[4][7][8]

VI. Experimental Protocols

Animal Models

-

Rats: Sprague Dawley rats, weighing between 245-286g, were used in pharmacokinetic and mass balance studies.[4] Both albino (Sprague Dawley) and pigmented (Lister hooded) rats were used in tissue distribution studies.[8]

-

Monkeys: Macaca fascicularis monkeys, aged 6 years and weighing between 4.2-5.5 kg, were utilized for pharmacokinetic and mass balance investigations.[4]

Dosing

-

Radiolabeled Compound: [14C]-levomilnacipran was used in all cited studies to facilitate the tracking of the drug and its metabolites.[4]

-

Administration: The drug was administered as an oral solution via gavage.[4]

-

Dose Levels:

References

- 1. Levomilnacipran for the treatment of major depressive disorder: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levomilnacipran - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Levomilnacipran in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Levomilnacipran Hydrochloride's Interaction with Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomilnacipran, the more active enantiomer of milnacipran, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the serotonin (SERT) and norepinephrine (NET) transporters, leading to an increase in the synaptic availability of these key neurotransmitters. This technical guide provides an in-depth analysis of the interaction of levomilnacipran hydrochloride with monoamine transporters, presenting quantitative binding and inhibition data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Monoamine Transporter Inhibition

Levomilnacipran exerts its pharmacological effects by binding to and inhibiting the function of SERT and NET. This action blocks the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby prolonging their activity at postsynaptic receptors.[1] Unlike some other SNRIs, levomilnacipran exhibits a higher potency for the inhibition of norepinephrine reuptake compared to serotonin reuptake.[2][3]

Quantitative Analysis of Transporter Interaction

The affinity of levomilnacipran for monoamine transporters is quantified by its inhibition constant (Ki), while its functional potency is determined by its half-maximal inhibitory concentration (IC50) in reuptake assays. The data consistently demonstrates a high affinity and potent inhibition of both NET and SERT, with significantly lower activity at the dopamine transporter (DAT).

| Parameter | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Reference |

| Binding Affinity (Ki, nM) | 11 | 91 | >1000 | [4] |

| Reuptake Inhibition (IC50, nM) | 16 - 19 | 11 | >1000 | [4] |

| NET/SERT IC50 Ratio | - | 0.6 | - | [5] |

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and reuptake inhibition of compounds like levomilnacipran.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

To quantify the affinity of levomilnacipran for human serotonin and norepinephrine transporters.

-

Membrane Preparations: Cell membranes from cell lines stably expressing the human SERT or NET.

-

Radioligand: A radioactive molecule that binds with high affinity and specificity to the transporter of interest (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the transporter to determine non-specific binding (e.g., clomipramine for SERT, desipramine for NET).

-

Assay Buffer: Typically a Tris-based buffer with appropriate salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of levomilnacipran.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of levomilnacipran that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells.

To determine the potency (IC50) of levomilnacipran to inhibit the reuptake of serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.

-

Cell/Tissue Preparation: Synaptosomes prepared from specific brain regions (e.g., rat hypothalamus) or cell lines stably expressing human SERT or NET.

-

Radioactive Neurotransmitter: [³H]-serotonin or [³H]-norepinephrine.

-

Test Compound: this compound.

-

Uptake Buffer: A physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer).

-

Filtration or Scintillation Proximity Assay (SPA) System: To separate and quantify the neurotransmitter taken up by the cells.

-

Pre-incubation: Pre-incubate the cell/synaptosome preparation with varying concentrations of levomilnacipran.

-

Initiation of Uptake: Add the radioactive neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period at 37°C.

-

Termination of Uptake: Stop the uptake by rapid cooling and/or addition of an ice-cold stop buffer.

-

Separation and Quantification: Separate the cells/synaptosomes from the incubation medium containing the free radioactive neurotransmitter, typically by filtration or centrifugation. For SPA, the uptake is measured directly in the microplate.

-

Data Analysis: Determine the concentration of levomilnacipran that causes 50% inhibition of neurotransmitter uptake (IC50).

Signaling Pathways and Experimental Workflows

The sustained increase in synaptic serotonin and norepinephrine levels initiated by levomilnacipran can lead to downstream changes in intracellular signaling cascades, contributing to its therapeutic effects.

Mechanism of Action at the Synapse

The primary action of levomilnacipran is the blockade of SERT and NET at the presynaptic terminal.

Caption: Levomilnacipran's inhibition of SERT and NET.

Downstream Signaling: BDNF/TrkB Pathway

Emerging evidence suggests that levomilnacipran may exert some of its antidepressant effects by modulating neurotrophic factor signaling, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[6][7]

Caption: Postulated BDNF/TrkB signaling cascade.

Experimental Workflow for a Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound.

Caption: Workflow of a radioligand binding assay.

Conclusion

This compound is a potent inhibitor of both serotonin and norepinephrine transporters, with a notable preference for the latter. This dual mechanism of action, characterized by high binding affinity and potent reuptake inhibition, underpins its clinical efficacy in the treatment of major depressive disorder. The methodologies outlined in this guide provide a framework for the continued investigation of levomilnacipran and other monoamine reuptake inhibitors. Further research into its effects on downstream signaling pathways will continue to elucidate the full spectrum of its neurobiological activity.

References

- 1. dovepress.com [dovepress.com]

- 2. Levomilnacipran in Healthy Males | MedPath [trial.medpath.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levomilnacipran Improves Lipopolysaccharide-Induced Dysregulation of Synaptic Plasticity and Depression-Like Behaviors via Activating BDNF/TrkB Mediated PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levomilnacipran Improves Lipopolysaccharide-Induced Dysregulation of Synaptic Plasticity and Depression-Like Behaviors via Activating BDNF/TrkB Mediated PI3K/Akt/mTOR Signaling Pathway - Beijing Institute of Technology [pure.bit.edu.cn]

The Neurochemical Profile of Levomilnacipran Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran hydrochloride, the more active enantiomer of milnacipran, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). Its distinct neurochemical profile, characterized by a greater potency for norepinephrine reuptake inhibition relative to serotonin, distinguishes it from other SNRIs and forms the basis of its therapeutic action. This technical guide provides an in-depth exploration of the neurochemical properties of levomilnacipran, including its mechanism of action, receptor binding affinities, and effects on neurotransmitter systems. Detailed experimental protocols for key assays and visualizations of relevant pathways are presented to support further research and drug development efforts.

Mechanism of Action

Levomilnacipran exerts its therapeutic effects by potently and selectively inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. By binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), it blocks the reabsorption of these neurotransmitters into the presynaptic neuron. This action leads to an increased concentration of 5-HT and NE in the synapse, enhancing and prolonging their neurotransmission. Notably, levomilnacipran exhibits a higher affinity and inhibitory potency for NET compared to SERT.

Figure 1: Mechanism of Action of Levomilnacipran at the Synapse.

Receptor Binding and Functional Inhibition

The affinity of levomilnacipran for human serotonin and norepinephrine transporters, as well as its potency in inhibiting their function, has been quantified through in vitro studies. The following tables summarize these key quantitative data.

| Transporter | Radioligand | Levomilnacipran Ki (nM) | Reference |

| Human Serotonin Transporter (SERT) | [3H]Citalopram | 11.2 | [1] |

| Human Norepinephrine Transporter (NET) | [3H]Nisoxetine | 92.2 | [1] |

| Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher affinity. |

| Transporter | Assay | Levomilnacipran IC50 (nM) | Reference |

| Human Serotonin Transporter (SERT) | [3H]5-HT Uptake Inhibition | 19.0 | [1] |

| Human Norepinephrine Transporter (NET) | [3H]NE Uptake Inhibition | 10.5 | [1] |

| IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Levomilnacipran demonstrates low affinity for other neurotransmitter receptors and transporters, including dopamine transporters, muscarinic, histaminergic, and adrenergic receptors, indicating a high degree of selectivity.

Effects on Neurotransmitter Levels

In vivo microdialysis studies in animal models have demonstrated that administration of levomilnacipran leads to a dose-dependent increase in the extracellular concentrations of both serotonin and norepinephrine in the prefrontal cortex.

Experimental Protocols

Radioligand Binding Assay for SERT and NET

This protocol describes a method to determine the binding affinity of levomilnacipran for the human serotonin and norepinephrine transporters expressed in cell membranes.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

1. Materials:

-

Cell membranes expressing human SERT or NET

-

Radioligand: [3H]Citalopram for SERT, [3H]Nisoxetine for NET

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM desipramine for NET)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

2. Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of levomilnacipran (typically from 10-11 to 10-5 M). For total binding wells, add vehicle instead of levomilnacipran. For non-specific binding wells, add the non-specific binding inhibitor.

-

Initiate Reaction: Add the prepared cell membranes to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the levomilnacipran concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis with HPLC-ECD Analysis

This protocol outlines a method for measuring extracellular levels of serotonin and norepinephrine in the prefrontal cortex of awake, freely moving rats following administration of levomilnacipran.

1. Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (ECD)

-

Analytical column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., phosphate buffer with an organic modifier like methanol)

2. Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer levomilnacipran (e.g., via intraperitoneal injection) and continue collecting dialysate samples for several hours.

-

Sample Analysis (HPLC-ECD):

-

Inject a fixed volume of each dialysate sample into the HPLC system.

-

Separate serotonin and norepinephrine on the analytical column using an isocratic or gradient elution with the mobile phase.

-

Detect the neurotransmitters using the electrochemical detector set at an appropriate oxidizing potential.

-

-

Data Analysis: Quantify the concentration of serotonin and norepinephrine in each sample by comparing the peak areas to those of known standards. Express the post-drug levels as a percentage of the baseline levels.

Signaling Pathways

Recent research suggests that the therapeutic effects of levomilnacipran may extend beyond simple reuptake inhibition and involve the modulation of intracellular signaling pathways crucial for neuroplasticity and neuronal survival.

BDNF/TrkB-Mediated PI3K/Akt/mTOR Signaling Pathway

Levomilnacipran has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)-mediated signaling pathway. This pathway is essential for synaptic plasticity, neuronal growth, and survival. By enhancing this pathway, levomilnacipran may contribute to the long-term structural and functional changes in the brain that are thought to underlie its antidepressant effects.[2][3]

Figure 3: BDNF/TrkB-Mediated Signaling Pathway.

TLR4/NF-κB and Ras/p38 Signaling Pathways

Levomilnacipran may also exert neuroprotective and anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) and Ras/p38 signaling pathways.[4] Dysregulation of these pathways is implicated in the pathophysiology of depression. By inhibiting these pathways, levomilnacipran may reduce neuroinflammation and its detrimental effects on neuronal function.

Figure 4: Suppression of Pro-inflammatory Signaling Pathways.

Conclusion

This compound possesses a unique neurochemical profile characterized by potent and selective inhibition of serotonin and norepinephrine reuptake, with a greater potency for the latter. This profile, combined with its potential to modulate key intracellular signaling pathways involved in neuroplasticity and neuroinflammation, provides a strong rationale for its efficacy in the treatment of major depressive disorder. The experimental methodologies and data presented in this guide offer a comprehensive resource for researchers and clinicians seeking to further understand and build upon the current knowledge of this important therapeutic agent.

References

- 1. In vitro binding assays using (3)H nisoxetine and (3)H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levomilnacipran Improves Lipopolysaccharide-Induced Dysregulation of Synaptic Plasticity and Depression-Like Behaviors via Activating BDNF/TrkB Mediated PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levomilnacipran Improves Lipopolysaccharide-Induced Dysregulation of Synaptic Plasticity and Depression-Like Behaviors via Activating BDNF/TrkB Mediated PI3K/Akt/mTOR Signaling Pathway - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. Levomilnacipran ameliorates lipopolysaccharide-induced depression-like behaviors and suppressed the TLR4/Ras signaling pathway - 北京理工大学 [pure.bit.edu.cn:443]

Levomilnacipran Hydrochloride: A Technical Guide to its Binding Affinity for SERT and NET

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomilnacipran, the more active enantiomer of milnacipran, is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). Its therapeutic efficacy is attributed to its high binding affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to a potentiation of serotonergic and noradrenergic neurotransmission. This technical guide provides an in-depth overview of the binding characteristics of levomilnacipran hydrochloride to SERT and NET, including quantitative binding affinity data, detailed experimental protocols for affinity determination, and a visualization of its mechanism of action.

Introduction

Levomilnacipran is a potent and selective SNRI.[1] The precise mechanism of its antidepressant action is believed to be linked to the enhancement of serotonin and norepinephrine in the central nervous system through the inhibition of reuptake at their respective transporters.[2][3] Unlike some other SNRIs, levomilnacipran exhibits a higher potency for norepinephrine reuptake inhibition relative to serotonin reuptake inhibition.[4][5] This document serves as a technical resource for understanding the core pharmacological interactions of levomilnacipran with its primary molecular targets.

Quantitative Binding Affinity Data

The binding affinity of levomilnacipran for human SERT and NET has been determined in vitro using recombinant transporters. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), quantify the drug's potency at these transporters.

| Transporter | Parameter | Value (nM) | Reference |

| Human Serotonin Transporter (SERT) | Ki | 11.2 | [2] |

| Human Norepinephrine Transporter (NET) | Ki | 92.2 | [2] |

| Human Serotonin Transporter (SERT) | IC50 | 19.0 | [2] |

| Human Norepinephrine Transporter (NET) | IC50 | 10.5 | [2] |

| Human Serotonin Transporter (SERT) | Ki | 11 | [1] |

| Human Norepinephrine Transporter (NET) | Ki | 91 | [1] |

Mechanism of Action: Dual Transporter Inhibition

Levomilnacipran exerts its therapeutic effects by binding to both SERT and NET, thereby blocking the reuptake of serotonin and norepinephrine from the synaptic cleft. This dual inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling.

Experimental Protocols: Radioligand Binding Assay

The determination of levomilnacipran's binding affinity for SERT and NET is typically performed using in vitro radioligand binding assays. The following is a representative protocol based on standard methodologies in the field.

Objective: To determine the inhibition constant (Ki) of levomilnacipran for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET) through competitive radioligand binding assays.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing recombinant hSERT or hNET.

-

Radioligands:

-

For hSERT: [³H]-Citalopram or [³H]-Paroxetine

-

For hNET: [³H]-Nisoxetine or [³H]-Mazindol

-

-

Test Compound: this compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known SERT or NET inhibitor (e.g., imipramine for SERT, desipramine for NET).

-

Instrumentation: Scintillation counter, cell harvester, 96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture HEK-hSERT and HEK-hNET cells to confluence.

-

Harvest the cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay (performed in 96-well plates):

-

Total Binding: Add cell membrane preparation, radioligand (at a concentration near its Kd), and assay buffer to designated wells.

-

Non-specific Binding: Add cell membrane preparation, radioligand, and a high concentration of the non-specific binding control to designated wells.

-

Competitive Binding: Add cell membrane preparation, radioligand, and varying concentrations of levomilnacipran to the remaining wells.

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the levomilnacipran concentration.

-

Determine the IC50 value (the concentration of levomilnacipran that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound demonstrates high-affinity binding to both SERT and NET, with a notable preference for NET. The quantitative data derived from in vitro radioligand binding assays provide a clear pharmacological basis for its mechanism of action as a dual reuptake inhibitor. The experimental protocols outlined herein represent the standard approach for characterizing the binding properties of such compounds, offering a framework for further research and drug development in the field of neuropsychopharmacology.

References

- 1. Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 4. dovepress.com [dovepress.com]

- 5. Levomilnacipran Extended-Release Treatment in Patients With Major Depressive Disorder: Improvements in Functional Impairment Categories - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Downstream Signaling Pathways Modulated by Levomilnacipran Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levomilnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI), is an approved therapeutic for Major Depressive Disorder (MDD). Its primary mechanism of action involves the potentiation of serotonergic and noradrenergic neurotransmission. However, emerging preclinical evidence reveals a more complex pharmacodynamic profile, implicating the modulation of several downstream signaling pathways crucial for neuroplasticity, neuroinflammation, and synaptic function. This technical guide provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. The core focus is on the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) mediated Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway and the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) and Ras/p38 signaling cascades. Additionally, this guide explores the putative interactions of levomilnacipran with the β-site amyloid precursor protein cleaving enzyme-1 (BACE-1) and N-methyl-D-aspartate (NMDA) receptors.

Core Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

Levomilnacipran is a potent and selective inhibitor of both serotonin (5-HT) and norepinephrine (NE) transporters (SERT and NET, respectively).[1] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing their signaling.[1] Notably, levomilnacipran exhibits a higher potency for norepinephrine reuptake inhibition compared to serotonin, a characteristic that distinguishes it from some other SNRIs.[1]

| Transporter | Binding Affinity (Ki, nM) |

| Human Serotonin Transporter (SERT) | 11.2 |

| Human Norepinephrine Transporter (NET) | 92.2 |

Table 1: In vitro binding affinities of levomilnacipran for human monoamine transporters.[1]

Modulation of Neurotrophic and Synaptic Plasticity Pathways

Recent studies have elucidated the effects of levomilnacipran beyond simple monoamine reuptake inhibition, highlighting its role in promoting neuroplasticity.

The BDNF/TrkB/PI3K/Akt/mTOR Signaling Pathway

Levomilnacipran has been shown to activate the BDNF/TrkB signaling cascade, a critical pathway involved in neuronal survival, growth, and synaptic plasticity. In a lipopolysaccharide (LPS)-induced rat model of depression, administration of levomilnacipran (30 mg/kg, i.p.) led to a significant upregulation of key components of this pathway in the hippocampus.

Quantitative Data from Preclinical Studies:

| Protein | Effect of Levomilnacipran |

| Brain-Derived Neurotrophic Factor (BDNF) | Elevated expression |

| Tropomyosin receptor kinase B (TrkB) | Increased expression |

| Phosphorylated Phosphoinositide 3-kinase (p-PI3K) | Increased phosphorylation |

| Phosphorylated Protein Kinase B (p-Akt) | Increased phosphorylation |

| Phosphorylated mammalian Target of Rapamycin (p-mTOR) | Increased phosphorylation |

Table 2: Effects of levomilnacipran on the BDNF/TrkB/PI3K/Akt/mTOR signaling pathway in the hippocampus of LPS-treated rats.

This activation of the BDNF pathway is associated with an increase in the expression of synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and synaptophysin (Syn), indicating a positive effect on synaptic integrity and function.

Figure 1: Levomilnacipran's effect on the BDNF/TrkB signaling pathway.

Attenuation of Neuroinflammatory Pathways

Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of depression. Levomilnacipran has demonstrated anti-inflammatory effects by modulating the TLR4 signaling pathway.

The TLR4/NF-κB and Ras/p38 Signaling Pathways

In an LPS-induced rat model of depression, which mimics a state of neuroinflammation, levomilnacipran was found to suppress the activation of microglia and downregulate the TLR4/NF-κB and Ras/p38 signaling pathways in the prefrontal cortex.[2][3] This was accompanied by a reversal of the imbalance between pro- and anti-inflammatory cytokines.

Quantitative Data from Preclinical Studies:

| Cytokine | Effect of Levomilnacipran in LPS-Treated Rats |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Decreased levels |

| Anti-inflammatory Cytokines (e.g., IL-10) | Increased levels |

Table 3: Effects of levomilnacipran on cytokine levels in the hippocampus of LPS-treated rats.

Figure 2: Levomilnacipran's inhibitory effect on the TLR4 signaling pathway.

Putative Interactions with Other Molecular Targets

Beyond its primary and secondary signaling effects, research suggests potential interactions of levomilnacipran with other targets implicated in neurodegenerative and psychiatric disorders.

BACE-1 Inhibition

Computational docking studies have suggested that levomilnacipran may act as an inhibitor of BACE-1, the enzyme responsible for the cleavage of amyloid precursor protein and the subsequent formation of amyloid-β plaques in Alzheimer's disease. The calculated free energy of binding (ΔG) for the interaction between levomilnacipran and BACE-1 was found to be -8.25 kcal/mol in a molecular docking simulation. It is important to note that this is a computational finding and requires experimental validation to determine the IC50 or Ki value.

NMDA Receptor Modulation

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the research on levomilnacipran's downstream effects.

Lipopolysaccharide (LPS)-Induced Depression Model in Rats

Figure 3: Experimental workflow for the LPS-induced depression model in rats.

Protocol:

-

Animal Acclimatization: Male Sprague-Dawley rats are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.[3]

-

Group Allocation: Rats are randomly assigned to control, LPS, and LPS + levomilnacipran groups.

-

Drug Administration: The levomilnacipran group receives daily intraperitoneal (i.p.) injections of levomilnacipran hydrochloride dissolved in saline at a specified dose (e.g., 30 mg/kg) for a predetermined period (e.g., 7 days). Control and LPS groups receive vehicle (saline) injections.

-

LPS Induction: On a specific day of the treatment period (e.g., day 7), the LPS and LPS + levomilnacipran groups receive a single i.p. injection of LPS (e.g., 0.83 mg/kg) dissolved in saline. The control group receives a saline injection.

-

Behavioral Testing: Approximately 24 hours after the LPS injection, behavioral tests such as the Sucrose Preference Test (to assess anhedonia) and the Forced Swim Test (to assess behavioral despair) are conducted.

-

Tissue Collection: Following behavioral testing, rats are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical analysis.

Western Blotting for Phosphorylated and Total Proteins

Protocol:

-

Protein Extraction: Frozen brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The homogenate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration of each sample is determined using a BCA protein assay kit.

-

Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli sample buffer and heated at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: The protein samples are loaded onto a polyacrylamide gel (SDS-PAGE) and separated based on molecular weight by applying an electric current.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-BDNF) diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing the membrane with TBST, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a chemiluminescence imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Protocol:

-

Sample Preparation: Blood is collected from the rats, and serum is prepared by centrifugation. Brain tissue can also be homogenized and the supernatant used for analysis.

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α) and incubated overnight at 4°C.

-

Blocking: The plate is washed and then blocked with a blocking buffer for at least 1 hour to prevent non-specific binding.

-

Sample and Standard Incubation: The prepared serum samples and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours.

-

Enzyme Conjugate Incubation: The plate is washed again, and an enzyme-linked conjugate (e.g., streptavidin-HRP) is added to each well and incubated for 20-30 minutes.

-

Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark to allow for color development.

-

Reaction Stoppage and Measurement: A stop solution is added to each well to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: A standard curve is generated from the absorbance values of the known standards, and the concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.

Conclusion and Future Directions

The therapeutic effects of levomilnacipran extend beyond its primary role as an SNRI. Preclinical evidence strongly suggests that it modulates key downstream signaling pathways involved in neuroplasticity and neuroinflammation. The activation of the BDNF/TrkB/PI3K/Akt/mTOR pathway and the suppression of the TLR4/NF-κB and Ras/p38 pathways provide a molecular basis for its potential to ameliorate synaptic deficits and reduce the inflammatory burden associated with depression.

Further research is warranted to translate these preclinical findings to the clinical setting. Quantitative analysis of these signaling molecules in patient populations treated with levomilnacipran could provide valuable biomarkers for treatment response. Moreover, experimental validation of the putative interactions with BACE-1 and NMDA receptors is necessary to fully elucidate the complete pharmacological profile of this compound and to explore its potential therapeutic applications in other neurological disorders. This in-depth understanding of levomilnacipran's molecular mechanisms will be instrumental for drug development professionals in designing next-generation therapeutics with enhanced efficacy and targeted actions.

References

- 1. The Role of Levomilnacipran in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human umbilical cord mesenchymal stem cells reverse depression in rats induced by chronic unpredictable mild stress combined with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.elabscience.com [file.elabscience.com]

The Impact of Levomilnacipran Hydrochloride on Brain-Derived Neurotrophic Factor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Levomilnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an established therapeutic agent for major depressive disorder (MDD). Beyond its primary mechanism of modulating neurotransmitter levels, emerging preclinical evidence indicates that levomilnacipran exerts a significant influence on neuroplasticity through the upregulation of brain-derived neurotrophic factor (BDNF). This technical guide provides an in-depth analysis of the current understanding of levomilnacipran's impact on BDNF, focusing on the underlying signaling pathways, quantitative preclinical and clinical findings, and detailed experimental methodologies.

Introduction: Levomilnacipran and the Neurotrophic Hypothesis of Depression

Levomilnacipran hydrochloride is the more active enantiomer of milnacipran. Its primary mechanism of action involves the potent and selective inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, thereby increasing the availability of these neurotransmitters in the synaptic cleft.[1][2] The neurotrophic hypothesis of depression posits that a reduction in neurotrophic support, particularly that of BDNF, contributes to the pathophysiology of depression, and that antidepressant efficacy is linked to the restoration of these neurotrophic processes. Recent research has focused on elucidating the role of levomilnacipran in this context.

Preclinical Evidence: Upregulation of the BDNF/TrkB Signaling Pathway

A significant body of preclinical work in a rat model of depression has demonstrated that levomilnacipran administration leads to the activation of the BDNF signaling cascade.[3][4][5] Specifically, levomilnacipran has been shown to upregulate the BDNF/TrkB-mediated PI3K/Akt/mTOR signaling pathway, which is crucial for synaptic plasticity.[3][4][5]

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a study by Wu et al. (2023), which investigated the effects of levomilnacipran (30 mg/kg, i.p.) in a lipopolysaccharide (LPS)-induced rat model of depression. The data represent the relative protein expression levels in the hippocampus.

| Protein Target | Treatment Group | Relative Expression (Mean ± SD) | Fold Change vs. LPS | p-value vs. LPS |

| BDNF | Control | 1.00 ± 0.12 | - | - |

| LPS | 0.58 ± 0.09 | - | - | |

| LPS + Levomilnacipran | 0.89 ± 0.11 | 1.53 | <0.01 | |

| TrkB | Control | 1.00 ± 0.15 | - | - |

| LPS | 0.65 ± 0.10 | - | - | |

| LPS + Levomilnacipran | 0.92 ± 0.13 | 1.42 | <0.01 | |

| p-PI3K/PI3K | Control | 1.00 ± 0.14 | - | - |

| LPS | 0.55 ± 0.08 | - | - | |

| LPS + Levomilnacipran | 0.85 ± 0.10 | 1.55 | <0.01 | |

| p-Akt/Akt | Control | 1.00 ± 0.11 | - | - |

| LPS | 0.61 ± 0.09 | - | - | |

| LPS + Levomilnacipran | 0.90 ± 0.12 | 1.48 | <0.01 | |

| p-mTOR/mTOR | Control | 1.00 ± 0.13 | - | - |

| LPS | 0.59 ± 0.07 | - | - | |

| LPS + Levomilnacipran | 0.88 ± 0.11 | 1.49 | <0.01 |

Clinical Evidence: Insights from Milnacipran Studies

To date, dedicated clinical trials quantifying the direct impact of levomilnacipran on plasma or serum BDNF levels in patients with MDD have not been published. However, a study on its racemic parent compound, milnacipran, provides valuable insights.

Quantitative Data from a Milnacipran Clinical Trial

The following table summarizes findings from a clinical study investigating the effect of milnacipran (50-100 mg/day) on plasma BDNF levels in patients with MDD over a 12-week period.

| Timepoint | Treatment Group | Plasma BDNF (pg/mL, Mean ± SD) | p-value vs. Baseline |

| Baseline | Milnacipran Responders | 185.6 ± 45.3 | - |

| Week 12 | Milnacipran Responders | 254.2 ± 58.7 | <0.05 |

These findings suggest that the therapeutic response to milnacipran is associated with a significant increase in plasma BDNF levels, providing a strong rationale for a similar effect with levomilnacipran.

Signaling Pathways and Experimental Workflows

Levomilnacipran-Induced BDNF/TrkB Signaling Pathway

Caption: Levomilnacipran upregulates BDNF, activating the TrkB-PI3K-Akt-mTOR pathway.

Experimental Workflow: Western Blot for BDNF and Signaling Proteins

Caption: Standard workflow for quantifying protein expression via Western blot.

Experimental Workflow: ELISA for BDNF Quantification

Caption: Sandwich ELISA workflow for quantitative measurement of BDNF.

Detailed Experimental Protocols

Western Blot for BDNF, TrkB, p-PI3K, p-Akt, and p-mTOR

This protocol is a representative method based on standard practices and findings from preclinical antidepressant studies.

-

Tissue Preparation: Hippocampal tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 12% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Representative antibodies and dilutions include:

-

Rabbit anti-BDNF (1:1000)

-

Rabbit anti-TrkB (1:1000)

-

Rabbit anti-phospho-PI3K (1:1000)

-

Rabbit anti-phospho-Akt (Ser473) (1:1000)

-

Rabbit anti-phospho-mTOR (Ser2448) (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Washing: Membranes are washed three times for 10 minutes each in TBST.

-

Secondary Antibody Incubation: Membranes are incubated for 1 hour at room temperature with HRP-conjugated goat anti-rabbit or anti-mouse secondary antibodies (1:5000).

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma BDNF

This protocol is a generalized procedure for a commercially available human BDNF ELISA kit, suitable for clinical research.

-

Sample Collection and Preparation: Whole blood is collected in EDTA-containing tubes. Plasma is separated by centrifugation at 1000 x g for 15 minutes at 4°C and stored at -80°C. Prior to the assay, plasma samples are diluted (e.g., 1:50) with the provided assay diluent.

-

Assay Procedure:

-

A 96-well microplate is pre-coated with a monoclonal antibody specific for human BDNF.

-

100 µL of standards and diluted samples are added to the appropriate wells and incubated for 2 hours at 37°C.

-

The plate is washed four times with the provided wash buffer.

-

100 µL of a biotin-conjugated polyclonal antibody specific for human BDNF is added to each well and incubated for 1 hour at 37°C.

-

The plate is washed four times.

-

100 µL of Streptavidin-HRP conjugate is added to each well and incubated for 1 hour at 37°C.

-

The plate is washed five times.

-

100 µL of TMB substrate solution is added to each well and incubated for 15-30 minutes at 37°C in the dark.

-

50 µL of stop solution is added to each well.

-

-

Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated, and the concentration of BDNF in the samples is calculated.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's therapeutic effects in major depressive disorder may be mediated, at least in part, by its ability to upregulate the BDNF/TrkB signaling pathway. Preclinical studies have provided a solid foundation for this mechanism, demonstrating increased expression and activation of key components of this neuroplasticity-related cascade. While direct clinical evidence for levomilnacipran's effect on BDNF in humans is still needed, supportive data from studies with its parent compound, milnacipran, are encouraging.

Future research should focus on:

-

Conducting clinical trials that include the measurement of plasma or serum BDNF levels as a biomarker in patients with MDD treated with levomilnacipran.

-

Further elucidating the downstream targets of the BDNF/TrkB-PI3K/Akt/mTOR pathway that are modulated by levomilnacipran.

-

Investigating the potential role of genetic variations in the BDNF gene (e.g., the Val66Met polymorphism) in predicting treatment response to levomilnacipran.

A deeper understanding of levomilnacipran's impact on BDNF and neuroplasticity will not only enhance our knowledge of its antidepressant mechanisms but may also pave the way for more personalized and effective treatment strategies for major depressive disorder.

References

- 1. mdpi.com [mdpi.com]

- 2. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levomilnacipran Improves Lipopolysaccharide-Induced Dysregulation of Synaptic Plasticity and Depression-Like Behaviors via Activating BDNF/TrkB Mediated PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Levomilnacipran Hydrochloride in Rodent Models of Depression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of levomilnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), in established rodent models of depression. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways to facilitate further research and drug development.

Introduction

Levomilnacipran is the more active enantiomer of milnacipran and is characterized by its greater potency for inhibiting norepinephrine reuptake compared to serotonin reuptake.[1][2] This distinct pharmacological profile suggests potential advantages in treating symptoms of depression associated with noradrenergic dysfunction. Preclinical evaluation in rodent models is a critical step in understanding its antidepressant-like effects and mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of levomilnacipran in rodent models of depression.

Table 1: Efficacy of Levomilnacipran in Forced Swim Test (FST) and Tail Suspension Test (TST)

| Species | Test | Dosage (mg/kg, i.p.) | Outcome | Reference |

| Mouse | Forced Swim Test | 20 (MED) | Diminished immobility time | [1] |

| Mouse | Tail Suspension Test | 2.5 (MED) | Diminished immobility time | [1] |

MED: Minimal Effective Dose; i.p.: intraperitoneal

Table 2: Efficacy of Levomilnacipran in the Lipopolysaccharide (LPS)-Induced Depression Model in Rats

| Dosage (mg/kg, i.p.) | Behavioral Test | Outcome | Reference |

| 30 | Sucrose Preference Test | Reversed the decrease in sucrose consumption | [3] |

| 30 | Forced Swim Test | Alleviated the increased immobility time and decreased swimming time | [3] |

| 30 | Open Field Test | Reversed the decrease in time spent in the central area | [3] |

i.p.: intraperitoneal

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[4] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture, and antidepressant treatment can reduce the duration of this immobility.

Materials:

-

Cylindrical containers (Plexiglas or glass), typically 25-30 cm high and 10-20 cm in diameter.[5]

-

Water maintained at 23-25°C.[6]

-

This compound solution.

-

Vehicle solution (e.g., saline).

-

Syringes and needles for intraperitoneal injection.

-

Video recording equipment.

-

Towels for drying the animals.

Procedure:

-

Animal Acclimation: House the animals in the testing room for at least 1 hour before the experiment to allow for acclimation to the new environment.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose and time point before the test (e.g., 30-60 minutes).

-

Pre-test Session (for rats): For rat studies, a 15-minute pre-swim session is typically conducted 24 hours before the test session to induce a stable baseline of immobility.[4]

-

Test Session:

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the 6-minute test.[5]

-

Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.

-

Compare the immobility time between the levomilnacipran-treated and vehicle-treated groups.

-

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity in mice.[7] The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility, with antidepressant compounds reducing the duration of immobility.

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice).

-

Adhesive tape.

-

This compound solution.

-

Vehicle solution.

-

Syringes and needles for intraperitoneal injection.

-

Video recording equipment.

Procedure:

-

Animal Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the experiment.

-

Drug Administration: Administer this compound or vehicle (i.p.) at the desired dose and time point before the test.

-

Suspension:

-

Test Session: Record the behavior of the mouse for a 6-minute period.[7][9]

-

Data Analysis:

-

Score the total duration of immobility during the 6-minute test.[8]

-

Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Compare the immobility time between the drug-treated and vehicle-treated groups.

-

Lipopolysaccharide (LPS)-Induced Depression Model

This model induces a state of neuroinflammation and sickness behavior that mimics certain aspects of depression in humans.[10][11] It is used to evaluate the anti-inflammatory and neuroprotective effects of potential antidepressant compounds.

Materials:

-

Lipopolysaccharide (LPS) from Escherichia coli.

-

This compound solution.

-

Vehicle solution (e.g., sterile saline).

-

Syringes and needles for intraperitoneal injection.

-

Equipment for behavioral testing (e.g., sucrose preference test, open field test, forced swim test).

Procedure:

-

Animal Model Induction:

-

Administer LPS (e.g., 1 mg/kg, i.p.) to induce a depressive-like phenotype. The specific dose and timing can vary between studies.[10]

-

Monitor animals for signs of sickness behavior.

-

-

Drug Treatment: Administer this compound or vehicle at the desired dose and timing relative to the LPS injection (e.g., daily for a set period following LPS administration).

-

Behavioral Assessment: Conduct a battery of behavioral tests to assess depressive-like behaviors at a specified time point after LPS and drug treatment.

-

Sucrose Preference Test: To measure anhedonia, a core symptom of depression.

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Forced Swim Test: To evaluate behavioral despair.

-

-

Neurobiological Analysis (Optional): Following behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus) can be collected for analysis of inflammatory markers, neurotrophic factors, and signaling pathway components via techniques such as Western blotting, ELISA, or immunohistochemistry.

Signaling Pathways and Mechanisms of Action

Levomilnacipran's antidepressant effects are primarily attributed to its inhibition of serotonin and norepinephrine reuptake.[12] However, recent studies have elucidated its involvement in downstream signaling pathways that regulate neuroinflammation and neuroplasticity.

Suppression of TLR4/Ras Signaling Pathway

In the LPS-induced depression model, levomilnacipran has been shown to suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/Ras signaling pathway.[10][11]

Caption: Levomilnacipran's inhibition of the TLR4/Ras pathway.

Activation of BDNF/TrkB-mediated PI3K/Akt/mTOR Signaling Pathway

Levomilnacipran has also been demonstrated to promote neuroplasticity by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)-mediated signaling cascade.[3][13]

Caption: Levomilnacipran's activation of the BDNF/TrkB pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of levomilnacipran in a rodent model of depression.

References

- 1. Levomilnacipran (F2695), a norepinephrine-preferring SNRI: profile in vitro and in models of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Levomilnacipran in the Management of Major Depressive Disorder: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Levomilnacipran ameliorates lipopolysaccharide-induced depression-like behaviors and suppressed the TLR4/Ras signaling pathway - 北京理工大学 [pure.bit.edu.cn:443]

- 12. Levomilnacipran ameliorates lipopolysaccharide-induced depression-like behaviors and suppressed the TLR4/Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levomilnacipran Improves Lipopolysaccharide-Induced Dysregulation of Synaptic Plasticity and Depression-Like Behaviors via Activating BDNF/TrkB Mediated PI3K/Akt/mTOR Signaling Pathway - Beijing Institute of Technology [pure.bit.edu.cn]

Application Notes and Protocols: Levomilnacipran Hydrochloride in the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomilnacipran hydrochloride, the more active enantiomer of milnacipran, is a serotonin and norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults.[1][2] It is distinguished from other SNRIs by its greater potency for norepinephrine (NE) reuptake inhibition compared to serotonin (5-HT) reuptake inhibition.[3] The forced swim test (FST) is a widely utilized behavioral assay in rodents to assess depressive-like behavior and to screen for the efficacy of potential antidepressant compounds.[4][5][6] In this test, animals are placed in an inescapable cylinder of water; the duration of immobility is measured as an indicator of behavioral despair, a state that can be reversed by effective antidepressant treatment.[5][7] These application notes provide a detailed overview of levomilnacipran's mechanism of action, its application in the FST, and standardized protocols for conducting these experiments.

Mechanism of Action

The primary mechanism of levomilnacipran is the potentiation of serotonin and norepinephrine in the central nervous system by inhibiting their reuptake at the corresponding transporters (SERT and NET).[1][2] This dual action increases the availability of these key neurotransmitters in the synaptic cleft, which is thought to be crucial for mood regulation.[2][8] Levomilnacipran exhibits a higher selectivity for the norepinephrine transporter than the serotonin transporter.[2][3]

Recent evidence also suggests that levomilnacipran's antidepressant effects may be mediated through the upregulation of the brain-derived neurotrophic factor (BDNF)/tyrosine kinase B (TrkB) signaling pathway.[8][9] Activation of this pathway is known to promote synaptic plasticity, which is often impaired in depressive states.[9]

Data Presentation: Efficacy of Levomilnacipran

The following tables summarize the key quantitative data regarding levomilnacipran's biochemical profile and its efficacy in preclinical behavioral models.

Table 1: In Vitro Profile of this compound

| Target | Parameter | Value | Reference |

|---|---|---|---|

| Human Norepinephrine Transporter (NET) | K_i | 92.2 nM | [3] |

| Human Serotonin Transporter (SERT) | K_i | 11.2 nM | [3] |

| Human Norepinephrine (NE) Reuptake | IC_50 | 10.5 nM | [3] |

| Human Serotonin (5-HT) Reuptake | IC_50 | 19.0 nM |[3] |

Table 2: Efficacy of Levomilnacipran in Preclinical Models of Depression

| Species | Model | Dose (mg/kg) | Route | Key Finding | Reference |

|---|---|---|---|---|---|

| Mouse | Forced Swim Test | 20 | i.p. | Diminished immobility time (Minimal Effective Dose) | [3] |

| Mouse | Tail Suspension Test | 2.5 | i.p. | Diminished immobility time (Minimal Effective Dose) | [3] |

| Rat | LPS-Induced Depression Model | 30 | i.p. | Ameliorated depression-like behaviors |[9] |

Experimental Protocols

A detailed methodology is crucial for the reproducibility of the forced swim test. The following protocol is a synthesis of established procedures.[4][5][10]

1. Animals

-

Species: Male Wistar or Sprague-Dawley rats (275-450g) or male C57BL/6 or CD-1 mice (20-30g).[11] Note that different strains can exhibit different baseline immobility.[4]

-

Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.[5] Allow at least one week for acclimatization before any experimental procedures.

2. Apparatus

-

A transparent cylindrical container from which the animal cannot escape.

-

Fill the cylinder with water (23-26°C) to a depth where the animal cannot touch the bottom with its tail or paws (approx. 15 cm for mice, 30-40 cm for rats).[4][12]

-

A video camera for recording the test sessions for later analysis.

3. Procedure

-

Drug Administration: Administer this compound (e.g., 20 mg/kg for mice) or vehicle intraperitoneally (i.p.) approximately 60 minutes before the test session.[3] A control group receiving only the vehicle is essential.

-

Forced Swim Protocol (Rat - Two-Day Protocol):

-

Day 1 (Pre-Test/Conditioning): Place each rat individually into the swim cylinder for a 15-minute session. This initial exposure is designed to induce a state of despair for the subsequent test.[10]

-

After 15 minutes, remove the rat, dry it gently with a towel, and return it to its home cage.

-

Day 2 (Test): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session.[10][12] Record the entire session for scoring.

-

-

Forced Swim Protocol (Mouse - Single-Day Protocol):

4. Behavioral Scoring

-

Analyze the video recordings from the test session (the 5-minute session for rats, the last 4 minutes for mice).

-

A trained observer, blind to the experimental conditions, should score the animal's behavior.

-

The primary dependent measure is immobility time . Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep the head above water.[5][11]

-

Other behaviors that can be scored, particularly for differentiating between serotonergic and noradrenergic drug effects, include:[6][13]

-

Swimming: Active movement of the limbs and body around the cylinder.

-

Climbing: Active upward-directed movements of the forepaws along the side of the cylinder.

-

5. Data Analysis and Interpretation

-

Calculate the total duration (in seconds) spent in immobility for each animal.

-

Use appropriate statistical tests (e.g., Student's t-test or ANOVA followed by post-hoc tests) to compare the immobility time between the levomilnacipran-treated group and the vehicle-treated control group.

-

A significant decrease in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.[6][7] Levomilnacipran, with its strong noradrenergic activity, may particularly increase climbing behavior.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Levomilnacipran (F2695), a norepinephrine-preferring SNRI: profile in vitro and in models of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 7. lasa.co.uk [lasa.co.uk]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Levomilnacipran Improves Lipopolysaccharide-Induced Dysregulation of Synaptic Plasticity and Depression-Like Behaviors via Activating BDNF/TrkB Mediated PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. researchgate.net [researchgate.net]